molecular formula C16H24N2O3 B8762130 Tert-butyl 4-(hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate

Tert-butyl 4-(hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate

Cat. No. B8762130
M. Wt: 292.37 g/mol
InChI Key: UCFKJSRDKYTACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719166

Procedure details

A solution of 1-(1,1-dimethylethyloxycarbonyl)-4-(3-pyridinoyl)piperidine (5.0 g, 17.22 mmol) in methanol (75 mL) was cooled to 0° C. and sodium borohydride (1.30 g, 34.44 mmol) was added in four portions. The mixture was stirred at 0° C. for 1 h. The solvent was evaporated and the residue was partitioned between water (25 mL) and ethyl acetate (100 mL, 2×50 mL). The organic extracts were washed sequentially with 1N aqueous sodium hydroxide (25 mL) and brine (25 mL), combined, dried over Na2SO4, filtered and evaporated to afford the title alcohol as a white foam (5.02 g, 17.17 mmol, 99%). 1H NMR: δ8.45 (brs, 2H, H--C(2'), H--C(6')), 7.85 (brd, J=8.4 Hz, 1H, H--C(4')), 7.28 (dd, J=4.9, 8.4 Hz, 1H, H--C(5')), 4.43 (d, J=7.1 Hz, 1H, CHOH), 4.08 (m, 2H, eq-H--C(2)), 3.28 (exs, 1H, CHOH), 2.62 (m, 2H, ax-H--C(2)), 1.90 (m, 2H, eq-H--C(3)), 1.77 (m, 1H, H--C(4)), 1.43 (s, 9H, (CH3)3C), 1.28 (m, 2H, ax-H--C(3)). CIMS: m/z 293 (87%, (M+H)+ for C16H24N2O3), 265 (19), 237 (100), 219 (14), 175 (24).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:21])([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([C:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[O:14])[CH2:9][CH2:8]1)=[O:6])[CH3:3].[BH4-].[Na+]>CO>[CH3:3][C:2]([CH3:21])([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([CH:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[OH:14])[CH2:9][CH2:8]1)=[O:6])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(OC(=O)N1CCC(CC1)C(=O)C=1C=NC=CC1)C
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (25 mL) and ethyl acetate (100 mL, 2×50 mL)
WASH
Type
WASH
Details
The organic extracts were washed sequentially with 1N aqueous sodium hydroxide (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(OC(=O)N1CCC(CC1)C(O)C=1C=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.17 mmol
AMOUNT: MASS 5.02 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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